3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester
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Overview
Description
3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester is a complex organic compound that features a boronic ester group, a fluorine atom, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester typically involves multiple steps:
Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-5-bromobenzylamine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere at elevated temperatures.
Introduction of the Diethylamine Group: The intermediate product is then reacted with diethylamine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester can undergo various types of chemical reactions:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The boronic ester group can be reduced to form the corresponding borane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of borane derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Materials Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Properties
IUPAC Name |
N-ethyl-N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2/c1-7-20(8-2)12-13-11-14(9-10-15(13)19)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLZDAMKTXRWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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